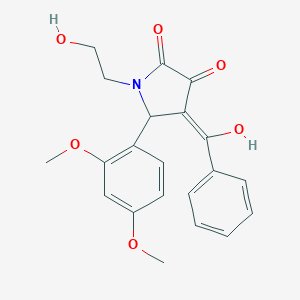
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a piperazine ring, and a phenylallyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.
-
Introduction of the Phenylallyl Group: : The next step involves the introduction of the phenylallyl group to the piperazine intermediate. This can be done through a nucleophilic substitution reaction using a phenylallyl halide.
-
Coupling with 4-Fluorophenyl Propionamide: : The final step involves coupling the modified piperazine with 4-fluorophenyl propionamide. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylallyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions on the fluorophenyl ring.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the phenylallyl group.
Reduction: Amines or reduced aromatic systems.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.
-
Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
-
Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its behavior in biological systems.
作用机制
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
N-(4-Fluoro-phenyl)-3-[4-(2-phenyl-allyl)-piperazin-1-yl]-propionamide: Similar structure but with a different substitution pattern on the allyl group.
N-(4-Chloro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its metabolic stability and binding affinity to certain biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C22H26FN3O |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26FN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
InChI 键 |
YSBMSPZIGCRNGW-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3 |
手性 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-bromophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248662.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)
![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)


methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)




